4'-Bromo[1,1'-biphenyl]-4-acetamide
Description
Contextualization of Biphenyl (B1667301) Scaffolds in Molecular Design
Biphenyl derivatives are a cornerstone in the architecture of a wide array of functional materials and therapeutic agents. Current time information in Pasuruan, ID.gre.ac.uk Their unique structural framework, characterized by two phenyl rings linked by a single carbon-carbon bond, provides a tunable platform for developing molecules with specific electronic, optical, and biological properties. The biphenyl moiety is prevalent in numerous natural products and has been identified as a privileged scaffold in medicinal chemistry, forming the core of drugs with activities ranging from antihypertensive to anticancer. Current time information in Pasuruan, ID.nih.gov In the realm of materials science, the rigid and planar nature of the biphenyl unit is exploited in the design of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials.
The versatility of the biphenyl scaffold lies in the ability to modify its properties through the introduction of various substituents on the phenyl rings. These modifications can influence the molecule's conformation, electronic distribution, and intermolecular interactions, thereby fine-tuning its function.
Significance of Bromo and Amide Functionalities in Synthetic Intermediates
The presence of both a bromine atom and an amide group on the biphenyl backbone of 4'-Bromo[1,1'-biphenyl]-4-acetamide makes it a particularly valuable synthetic intermediate.
The bromo functionality is a key player in a multitude of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. mdpi.comresearchgate.net This palladium-catalyzed reaction allows for the formation of new carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, providing a powerful tool for the construction of more complex molecular architectures. The bromine atom can also participate in other transformations, such as Buchwald-Hartwig amination and Heck reactions, further expanding its synthetic utility.
The amide functionality is one of the most prevalent functional groups in biologically active molecules, including peptides and pharmaceuticals. rsc.org It is known for its ability to form strong hydrogen bonds, which can be crucial for molecular recognition and binding to biological targets. The amide group in this compound can be hydrolyzed to the corresponding amine or carboxylic acid, or it can be a precursor for the synthesis of other nitrogen-containing heterocycles. The synthesis of amides can be achieved through various methods, including the reaction of a carboxylic acid with an amine, often facilitated by a coupling agent.
Scope and Research Imperatives for this compound Studies
The study of this compound is driven by several research imperatives. Its bifunctional nature makes it an ideal building block for the synthesis of a diverse library of compounds for biological screening and materials science applications.
In medicinal chemistry , this compound can serve as a precursor for the synthesis of novel drug candidates. For instance, the bromo group can be used as a handle to introduce various substituents via cross-coupling reactions, while the amide moiety can be modified to optimize pharmacokinetic properties. Research into biphenyl-4-carboxamide derivatives has already identified potent TRPV1 antagonists for the treatment of neuropathic pain. nih.gov
In materials science , the rigid biphenyl core combined with the potential for hydrogen bonding from the amide group makes this compound an interesting candidate for the development of novel liquid crystals, polymers, and other functional materials. The bromo-substituent also offers a site for further functionalization to tune the material's properties.
Given the lack of extensive dedicated studies on this compound, a significant research imperative is the thorough characterization of its physicochemical properties and the exploration of its reactivity in various synthetic transformations. Such studies would provide a valuable database for researchers looking to utilize this versatile building block in their synthetic endeavors.
Compound Data
Properties
IUPAC Name |
2-[4-(4-bromophenyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO/c15-13-7-5-12(6-8-13)11-3-1-10(2-4-11)9-14(16)17/h1-8H,9H2,(H2,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBODOMUIVYODKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)N)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo 1,1 Biphenyl 4 Acetamide and Its Derivatives
Retrosynthetic Analysis of the 4'-Bromo[1,1'-biphenyl]-4-acetamide Framework
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. numberanalytics.comethz.ch This process helps in devising a logical and efficient synthetic plan.
Strategic Disconnections at the Biphenyl (B1667301) Linkage
A primary disconnection strategy for this compound involves breaking the bond between the two phenyl rings. This approach leads to two simpler aryl precursors. The most common methods for forming this crucial carbon-carbon bond are cross-coupling reactions. researchgate.net For instance, a Suzuki-Miyaura coupling reaction would involve the reaction of an arylboronic acid or ester with an aryl halide, catalyzed by a palladium complex. gre.ac.uk In this context, one could envision coupling 4-acetamidophenylboronic acid with 1-bromo-4-halobenzene or, alternatively, 4-bromophenylboronic acid with a 4-halo-N-phenylacetamide derivative.
Another powerful cross-coupling reaction applicable here is the Stille coupling, which utilizes an organotin reagent. researchgate.net Similarly, Negishi coupling (organozinc reagents) and Hiyama coupling (organosilicon reagents) represent viable alternatives for the formation of the biphenyl core. rsc.org
Disconnections Involving the Bromo Substituent
The introduction of the bromo substituent can be considered at different stages of the synthesis. One retrosynthetic approach involves disconnecting the carbon-bromine bond. This suggests that the bromine atom can be introduced onto a pre-formed biphenyl-4-acetamide core through an electrophilic aromatic substitution reaction, such as bromination using bromine in a suitable solvent. asianpubs.org The directing effects of the existing substituents on the biphenyl ring would be a critical consideration for achieving the desired regioselectivity.
Alternatively, the bromo substituent can be incorporated into one of the starting materials prior to the biphenyl bond formation. For example, in a Suzuki coupling, 4-bromophenylboronic acid could be used as a coupling partner. gre.ac.uk This strategy often provides better control over the position of the bromine atom.
Disconnections Pertaining to the Acetamide (B32628) Moiety
The acetamide group offers several disconnection possibilities. A logical disconnection is at the amide bond (C-N bond), leading to a 4'-bromo-[1,1'-biphenyl]-4-amine (B1347636) and an acetylating agent like acetyl chloride or acetic anhydride. This transformation is a standard N-acylation reaction. apm.ac.cn
Another strategy involves disconnecting the bond between the phenyl ring and the nitrogen atom of the acetamide group. This would lead to a 4-acetamidophenyl precursor, which can then be coupled with a 4-bromophenyl derivative to form the biphenyl linkage.
Classical Synthetic Routes to the Biphenyl Core
The construction of the central biphenyl core is a cornerstone of the synthesis of this compound. Several classical and modern methods are available for this purpose.
Homocoupling and Cross-Coupling Approaches for Biphenyl Formation
Homocoupling reactions, such as the Ullmann reaction which involves the copper-catalyzed coupling of two aryl halide molecules, can be used to synthesize symmetrical biphenyls. rsc.orgresearchgate.net However, for unsymmetrical biphenyls like the target molecule, cross-coupling reactions are more suitable.
The Suzuki-Miyaura cross-coupling reaction is one of the most widely used methods for biphenyl synthesis due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids. gre.ac.ukrsc.orgscielo.br The general scheme involves the palladium-catalyzed reaction of an arylboronic acid with an aryl halide.
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Biphenyl Synthesis
| Coupling Reaction | Aryl Substrate 1 | Aryl Substrate 2 | Catalyst | Base | Solvent | Yield (%) |
| Suzuki-Miyaura acs.org | Aryl Halide | Arylboronic Acid | Pd(OAc)2/SPhos | K2CO3 | Toluene/Water | 99 |
| Suzuki-Miyaura semanticscholar.org | Aryl Halide | Arylboronic Acid | Pd(PPh3)4 | K3PO4 | DMF | 75-90 |
| Negishi rsc.org | Aryl Halide | Arylzinc Reagent | Pd(dba)2/tfp | - | THF | - |
| Stille rsc.org | Aryl Halide | Aryltin Reagent | Pd(0)Ln | - | - | - |
| Hiyama rsc.org | Aryl Halide | Arylsilane | [Cp*RhCl2]2/AgSbF6 | TBAF | - | - |
Yields are representative and can vary based on specific substrates and reaction conditions.
The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions and is often optimized for specific substrates. acs.org For instance, the use of bulky phosphine (B1218219) ligands like SPhos or XPhos can significantly improve the efficiency of Suzuki couplings involving sterically hindered or electron-poor substrates. acs.org
Direct Arylation Strategies
In recent years, direct arylation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions. nih.gov This method involves the direct C-H functionalization of an aromatic ring, thus avoiding the pre-functionalization step of preparing organometallic reagents. nih.gov
Palladium-catalyzed direct arylation can be used to couple an aryl halide with an unactivated arene. nih.gov For the synthesis of the target molecule, this could involve the direct arylation of a 4-halo-N-phenylacetamide with bromobenzene (B47551) or vice versa. The regioselectivity of the C-H activation is a key challenge in direct arylation and is often controlled by directing groups. nih.gov For example, the acetamide group itself can act as a directing group to guide the arylation to the ortho position.
Targeted Introduction of the Bromine Moiety
The placement of a bromine atom at the 4'-position of the biphenyl scaffold is a critical step that can be achieved through several methods, each with distinct advantages regarding selectivity and reaction conditions.
Electrophilic Bromination of Biphenyl Precursors
Direct electrophilic bromination of unsubstituted biphenyl is a classical approach to introduce a bromine atom. This reaction typically involves treating biphenyl with molecular bromine (Br₂), often in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃). rsc.orggoogle.com The catalyst polarizes the bromine molecule, increasing its electrophilicity and facilitating the attack on the aromatic ring.
However, this method faces challenges in regioselectivity. The substitution can occur at the ortho, meta, or para positions, with the para-position being generally favored. A significant drawback is the potential for polybromination, leading to the formation of undesired products like 4,4'-dibromobiphenyl, which can be difficult to separate from the desired monobrominated product. orgsyn.org
Table 1: Conditions for Electrophilic Bromination of Biphenyl
| Reagent/Catalyst | Solvent | Conditions | Outcome | Reference |
|---|---|---|---|---|
| Br₂ / AlBr₃ | Ice bath | Dropwise addition | Formation of polybromobiphenyls (PBBs) | rsc.org |
| Br₂ | Organosulfur compounds, amides, or nitriles | Inert atmosphere | Minimized dibromobiphenyl byproducts | google.com |
Regioselective Bromination Techniques
To overcome the selectivity issues of direct bromination, more controlled methods are employed to ensure the bromine is introduced specifically at the 4'-position.
One powerful strategy is the use of directing groups. Starting with a substituted biphenyl, such as 4-acetamidobiphenyl, allows for more predictable outcomes. The acetamido group (-NHCOCH₃) is an ortho-, para-director. It activates the ring it is attached to, but more importantly for this synthesis, it directs the incoming electrophile (bromine) to the para-position (the 4'-position) of the unsubstituted ring.
Another highly effective and widely used method for ensuring regioselectivity is the Suzuki-Miyaura cross-coupling reaction. nih.govnih.gov This palladium-catalyzed reaction creates the biphenyl C-C bond by coupling an arylboronic acid with an aryl halide. To synthesize this compound, one could couple 4-bromophenylboronic acid with N-(4-iodophenyl)acetamide. This approach provides unambiguous control over the substitution pattern, building the desired molecule from two pre-functionalized precursors.
Other techniques involve the use of specific brominating agents and catalysts that offer enhanced regioselectivity. For instance, N-bromosuccinimide (NBS) is a milder source of electrophilic bromine and can provide better control, especially when used with catalysts like mandelic acid in aqueous conditions. nih.govorganic-chemistry.org
Table 2: Regioselective Bromination Strategies
| Method | Precursors | Catalyst/Reagents | Key Advantage | Reference |
|---|---|---|---|---|
| Directed Bromination | 4-Acetamidobiphenyl | NBS or Br₂ | Directing group ensures 4'-substitution | - |
| Suzuki-Miyaura Coupling | 4-Bromophenylboronic acid + N-(4-halophenyl)acetamide | Palladium catalyst (e.g., Pd(OAc)₂), Base (e.g., K₂CO₃) | High regioselectivity, builds core structure precisely | nih.govnih.gov |
Oxidative Bromination Processes
Oxidative bromination presents an alternative to using molecular bromine directly. researchgate.net This method generates the electrophilic bromine species in situ from a more stable and easier-to-handle bromide salt, such as ammonium (B1175870) bromide (NH₄Br) or potassium bromide (KBr). organic-chemistry.org An oxidizing agent is required to convert the bromide anion (Br⁻) into an electrophilic bromine species.
A variety of oxidants can be used, including Oxone (potassium peroxymonosulfate), hydrogen peroxide (H₂O₂), or even dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.orgresearchgate.netsci-hub.se These reactions are often performed under mild conditions and can offer good yields and selectivity, representing a greener and safer alternative to traditional methods using liquid bromine. organic-chemistry.org
Table 3: Oxidative Bromination Systems
| Bromide Source | Oxidant | Solvent | Conditions | Reference |
|---|---|---|---|---|
| Ammonium Bromide | Oxone | Methanol or Water | Ambient Temperature | organic-chemistry.org |
| KBr | ZnAl–BrO₃⁻–LDHs | - | - | researchgate.net |
| HBr | DMSO | - | Mild, efficient for arenes | organic-chemistry.org |
Formation of the Acetamide Functionality
The final key step in the synthesis is the installation of the acetamide group (-NHCOCH₃) at the 4-position of the biphenyl ring. This can be accomplished via two primary routes: building from a carboxylic acid or acylating an amine.
Amidation Reactions from Carboxylic Acid Derivatives
This synthetic route begins with 4'-bromo-[1,1'-biphenyl]-4-carboxylic acid. The carboxylic acid is generally not reactive enough to form an amide directly. Therefore, it must first be "activated." A common method for activation is the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved by reacting the acid with thionyl chloride (SOCl₂) or oxalyl chloride. iearjc.comasianpubs.org
Once the highly reactive 4'-bromo-[1,1'-biphenyl]-4-carbonyl chloride is formed, it is treated with an amine source, such as concentrated ammonia (B1221849) or an amine in a suitable solvent, to yield the target acetamide. iearjc.comijsrm.netasianpubs.org
Table 4: Amidation via Carboxylic Acid Activation
| Starting Material | Activating Agent | Amine Source | Conditions | Reference |
|---|---|---|---|---|
| 4-Biphenyl acetic acid | Thionyl chloride (SOCl₂) | Various amines / 4N-NaOH | Reflux in dry benzene, then room temperature stirring | iearjc.com |
| 3,3'-Dibromo-4-biphenyl acetic acid | Thionyl chloride (SOCl₂) | Aniline (B41778) / 4N-NaOH | Reflux in dry benzene, then stirring | asianpubs.org |
Acylation of Aminobiphenyl Intermediates
Perhaps the most direct route to the acetamide functionality is the acylation of the corresponding amine precursor, 4'-bromo-[1,1'-biphenyl]-4-amine. nih.govbldpharm.com This reaction involves treating the amine with an acetylating agent.
Common acetylating agents include acetyl chloride and acetic anhydride. The reaction is typically carried out in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the acidic byproduct (HCl or acetic acid) generated during the reaction. This method is generally high-yielding and straightforward, making it a preferred pathway if the amine precursor is readily available. The synthesis of related biphenyl acetamides often involves this final acylation step. ontosight.ai
Table 5: Acetylating Agents for Amine Acylation
| Acetylating Agent | Base | Typical Solvent | Key Feature |
|---|---|---|---|
| Acetyl Chloride | Pyridine, Triethylamine | Dichloromethane (DCM), THF | Highly reactive, generates HCl byproduct |
Advanced Amide Bond Forming Reagents and Catalysis
Amide bond formation is fundamentally a condensation reaction between a carboxylic acid and an amine. rsc.org The primary challenge is the activation of the carboxylic acid, as the hydroxyl group is a poor leaving group. luxembourg-bio.com Advanced coupling reagents are designed to convert the hydroxyl into a highly reactive intermediate that is readily displaced by the amine nucleophile. luxembourg-bio.com These reagents are broadly categorized into several families, including carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. rsc.orgluxembourg-bio.com
Carbodiimides : Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) are classic activators. researchgate.net They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.comresearchgate.net While effective, the use of DCC can be complicated by the formation of an insoluble dicyclohexylurea (DCU) byproduct, which can be difficult to remove completely. luxembourg-bio.com
Phosphonium Salts : Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and its pyrrolidine-based analog, (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are highly efficient. luxembourg-bio.com They generate activated benzotriazolyl esters, which react smoothly with amines. Aza-derivatives like PyAOP have been shown to be even more reactive than their standard counterparts. luxembourg-bio.com
Uronium/Aminium Salts : This class includes reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). They function similarly to phosphonium salts, forming active esters that facilitate amidation. luxembourg-bio.com The order of reagent addition is crucial with these systems to prevent the formation of inactive guanidinium (B1211019) byproducts from the reaction between the coupling reagent and the amine. luxembourg-bio.com
Beyond stoichiometric reagents, catalytic methods for direct amide formation are gaining prominence as a more atom-economical and sustainable approach. researchgate.netucl.ac.uk Boron-based catalysts, such as arylboronic acids and borate (B1201080) esters, have been developed for the direct condensation of carboxylic acids and amines, often under dehydrating conditions. ucl.ac.uk These catalysts activate the carboxylic acid, enabling nucleophilic attack by the amine.
Convergent and Divergent Synthetic Strategies
A convergent synthesis involves the independent synthesis of key molecular fragments, which are then combined in the final stages to form the target compound. For this compound, a convergent approach would typically involve:
Synthesis of a 4-bromophenylboronic acid or a related organometallic species.
Synthesis of a 4-acetamidophenyl halide or triflate.
A palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to join the two aryl fragments. rsc.org
A divergent synthesis , in contrast, begins with a common core structure that is sequentially modified to create a library of related compounds. nih.gov For the target molecule and its derivatives, a divergent strategy could start from a simple biphenyl scaffold. From this central core, various functionalizations can be performed. For example, starting with 4-aminobiphenyl, one could first perform an acetylation to form N-([1,1'-biphenyl]-4-yl)acetamide, followed by a regioselective bromination on the unsubstituted ring to yield the final product. This strategy is particularly powerful for generating chemical libraries for structure-activity relationship studies, as it allows for the creation of numerous analogs from a single late-stage intermediate. nih.gov
Sequential Functionalization Approaches
Sequential functionalization is a key tactic, particularly in divergent syntheses, where functional groups are introduced in a stepwise manner onto a core scaffold. researchgate.net This approach offers precise control over the final structure. The synthesis of hindered biphenyls, for instance, has been achieved through sequential reactions involving lithiation followed by palladium-catalyzed cross-couplings. researchgate.net
For this compound, a sequential approach could begin with biphenyl itself. A Friedel-Crafts acylation could introduce an acetyl group at the 4-position, followed by a directed bromination at the 4'-position. The final step would involve converting the ketone to the acetamide, possibly through a Beckmann rearrangement or via an intermediate oxime.
Alternatively, modern C-H functionalization techniques provide a powerful tool for sequential synthesis. researchgate.netacs.org Starting with a pre-functionalized biphenyl, such as N-([1,1'-biphenyl]-4-yl)acetamide, a directing group could be used to guide a palladium or rhodium catalyst to selectively functionalize a specific C-H bond on the other ring with a bromine atom. researchgate.net Nitrile-directed C-H activation, for example, has been used for the meta-C-H functionalization of biaryl compounds, demonstrating the high level of control achievable with this strategy. researchgate.net
One-Pot and Multicomponent Reactions for Enhanced Efficiency
To improve process efficiency, reduce waste, and shorten synthesis times, one-pot and multicomponent reactions (MCRs) are highly desirable. rsc.org These strategies combine multiple reaction steps into a single operation without isolating intermediates.
A one-pot Suzuki coupling reaction has been developed for the synthesis of biphenyl anilines, which are precursors to acetamides. researchgate.net This method avoids the need to use costly and often unstable aminophenylboronic acids by starting with more economical iodo anilines. researchgate.net Adapting this to the target molecule could involve a one-pot procedure where 4-bromo-1-iodobenzene is coupled with a suitable boron-containing aniline derivative, followed by in-situ acetylation.
Multicomponent reactions, where three or more starting materials are combined in a single step to form the product, represent the pinnacle of synthetic efficiency. A multicomponent reaction for the synthesis of a biphenyl amide derivative has been reported, reacting a biphenyl compound, an aminobenzoimidazole, and a dione (B5365651) in the presence of a nanoparticle catalyst. rsc.org While not directly yielding the target molecule, this demonstrates the potential for developing an MCR that could, for example, combine a bromo-substituted aryl halide, an amino-substituted arylboronic acid, and an acetylating agent in a single, catalyzed transformation.
Process Optimization and Scale-Up Considerations in Synthesis
Transitioning a synthetic route from a laboratory scale to industrial production requires rigorous optimization of reaction parameters to maximize yield, minimize cost, and ensure safety and reproducibility.
Solvent Effects and Reaction Parameter Tuning
The choice of solvent is critical, particularly for the key biphenyl-forming Suzuki-Miyaura cross-coupling reaction. vu.nlorgsyn.org The solvent must solubilize the reactants, the base, and the catalyst, and its polarity can significantly influence the reaction rate and yield. vu.nlresearchgate.net Polar aprotic solvents like DMF and THF are commonly used, but mixtures of alcohols and water have proven to be highly effective and more environmentally friendly. researchgate.netxdhg.com.cn For example, a methanol/water mixture (3:2) was found to be the optimal solvent system for a palladium-catalyzed Suzuki coupling, affording a 96.3% yield of biphenyl. researchgate.net In contrast, using pure organic solvents like THF or DMF can sometimes lead to significantly lower yields. researchgate.net
The choice of base is equally important. Inorganic bases such as potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), and potassium phosphate (B84403) (K₃PO₄) are frequently employed. rsc.orgxdhg.com.cn The base's strength and solubility in the chosen solvent system can dramatically affect the catalytic cycle. Studies have shown that for a given catalyst and solvent, changing the base can alter the reaction yield substantially.
The table below summarizes the effect of different solvents on the yield of a model Suzuki-Miyaura coupling reaction between bromobenzene and phenylboronic acid, highlighting the critical nature of solvent selection. researchgate.net
Data adapted from a study on Suzuki-Miyaura coupling reactions. researchgate.net N.D. = Not Detected.
Continuous Flow Synthesis Techniques
Continuous flow chemistry is an increasingly important technology for process optimization and scale-up. researchgate.net In a flow system, reactants are pumped through a network of tubes and reactors, allowing for precise control over parameters like temperature, pressure, and residence time. This technology offers significant advantages over traditional batch processing, including enhanced safety (especially when handling hazardous intermediates like diazonium salts), improved heat and mass transfer, higher yields, and greater consistency. researchgate.netrsc.org
The synthesis of biphenyls and their derivatives is well-suited to continuous flow. researchgate.net For example, Suzuki-Miyaura reactions have been successfully implemented in flow reactors, leading to higher productivity and reduced solvent consumption compared to batch methods. rsc.org Photochemical reactions to form aryl-aryl bonds have also been adapted to continuous flow setups, using capillary photoreactors to synthesize various biphenyl derivatives efficiently. researchgate.net A flow process for synthesizing this compound could involve a packed-bed reactor containing a solid-supported palladium catalyst for the Suzuki coupling step, followed by an in-line liquid-liquid extraction for purification, and then a subsequent reactor for the amidation step. rsc.orgnih.gov This integrated, end-to-end approach can significantly streamline the manufacturing process.
Chemical Transformations and Reactivity of 4 Bromo 1,1 Biphenyl 4 Acetamide
Reactions Involving the Bromine Substituent
The carbon-bromine bond in 4'-Bromo[1,1'-biphenyl]-4-acetamide is a key site for transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions. Additionally, the bromine atom can be displaced through nucleophilic aromatic substitution or be involved in the formation of organometallic reagents.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures. The bromine atom in this compound serves as an excellent handle for these transformations, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide. For this compound, a Suzuki-Miyaura reaction with an arylboronic acid would yield a terphenyl derivative. The reactivity of the aryl bromide is influenced by the electronic nature of the substituents on the biphenyl (B1667301) system. The acetamide (B32628) group, being a moderately activating group, can influence the electronic properties of the biphenyl ring system. In a study on the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids, the reaction proceeded smoothly using a Pd(PPh₃)₄ catalyst. researchgate.net Similarly, the Suzuki coupling of N-(2,5-dibromophenyl)acetamide with different arylboronic acids has been successfully demonstrated. mdpi.com These examples suggest that the acetamide functionality is well-tolerated in Suzuki-Miyaura reactions.
Heck Reaction: The Heck reaction involves the coupling of an unsaturated compound (an alkene or alkyne) with an aryl or vinyl halide. wikipedia.orgresearchgate.net Reacting this compound with an alkene in the presence of a palladium catalyst would introduce a new alkenyl substituent at the 4'-position. The success of the Heck reaction is often dependent on the nature of the palladium catalyst and the reaction conditions. mdpi.comorganic-chemistry.org While specific examples with this compound are not prevalent in the literature, the general applicability of the Heck reaction to a wide range of aryl bromides suggests its feasibility. elsevierpure.com
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. ikm.org.mynih.govorganic-chemistry.org The Sonogashira coupling of this compound with a terminal alkyne would result in the corresponding alkynylbiphenyl derivative. These reactions are typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.gov Copper-free Sonogashira couplings have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.gov
Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orgwikipedia.org The Buchwald-Hartwig amination of this compound with a primary or secondary amine would yield the corresponding N-aryl or N,N-dialkyl aminobiphenyl derivative. The choice of palladium catalyst and ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. organic-chemistry.org The reaction is known for its broad substrate scope and functional group tolerance. researchgate.net
| Reaction | Coupling Partner | Typical Catalyst System | Expected Product |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | Terphenyl derivative |
| Heck | Alkene | Pd(OAc)₂ / Phosphine ligand / Base | Alkenylbiphenyl derivative |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Amine base | Alkynylbiphenyl derivative |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Phosphine ligand / Base | Aminobiphenyl derivative |
The catalytic cycle of palladium-catalyzed cross-coupling reactions generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl bromide to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a palladium(II) intermediate. The rate of this step can be influenced by the electronic properties of the aryl bromide and the nature of the palladium catalyst.
Transmetalation: In this step, the organic group from the coupling partner (e.g., the aryl group from the boronic acid in a Suzuki reaction) is transferred to the palladium(II) complex, displacing the halide. The mechanism of transmetalation can vary depending on the specific reaction and the nature of the coupling partners.
Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups on the palladium(II) complex couple and are eliminated as the final product. This process regenerates the palladium(0) catalyst, which can then enter another catalytic cycle.
Mechanistic studies on the palladium-catalyzed C-N cross-coupling reaction have provided a more complete understanding of the catalytic cycle. nrochemistry.com Kinetic studies have been instrumental in elucidating reaction pathways and identifying the resting state of the catalyst. nrochemistry.com For instance, in some Buchwald-Hartwig amination reactions, the oxidative addition complex is the catalyst resting state, and transmetalation is the turnover-limiting step. organic-chemistry.org
The choice of ligand is critical for the success of palladium-catalyzed cross-coupling reactions. The ligand can influence the stability, activity, and selectivity of the catalyst. For the activation of aryl bromides, bulky and electron-rich phosphine ligands are often employed. These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.
For example, ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have shown unprecedented activity in Suzuki-Miyaura coupling reactions, allowing for the use of low catalyst loadings and the coupling of sterically hindered substrates. rsc.org The steric bulk of the ligand can promote the formation of the catalytically active monoligated palladium species. nih.gov The electron-donating ability of the ligand increases the electron density on the palladium center, which can facilitate the oxidative addition step. The bite angle of bidentate phosphine ligands also plays a crucial role in determining the catalyst's performance. nih.gov
Nucleophilic Aromatic Substitution Pathways
While aryl halides are generally not very reactive towards nucleophilic aromatic substitution (SNAr), the reaction can occur under certain conditions, particularly when the aromatic ring is activated by electron-withdrawing groups. wikipedia.orgrsc.org The biphenyl system in this compound is relatively electron-rich, and the acetamide group is a weak electron-donating group through resonance, which would disfavor a classical SNAr reaction. msu.edu
For a nucleophilic aromatic substitution to occur on the brominated ring of this compound, harsh reaction conditions, such as high temperatures and the use of very strong nucleophiles, would likely be required. The mechanism would involve the attack of the nucleophile on the carbon atom bearing the bromine, forming a high-energy Meisenheimer-like intermediate, followed by the departure of the bromide ion. mdpi.com
Lithiation and Grignard Reagent Formation and Subsequent Transformations
The bromine atom of this compound can be exchanged with a lithium atom through a process called lithiation, typically using an organolithium reagent such as n-butyllithium. This generates a highly reactive organolithium species that can then be quenched with various electrophiles to introduce a wide range of functional groups.
Alternatively, the bromine atom can be used to form a Grignard reagent by reacting with magnesium metal. nrochemistry.com The resulting organomagnesium compound is a powerful nucleophile that can react with a variety of electrophiles, such as aldehydes, ketones, and esters. The formation of a Grignard reagent from 4-bromo-N,N-dimethylaniline has been demonstrated as a key step in the synthesis of triarylmethane dyes. libretexts.org However, the presence of the acidic N-H proton in the acetamide group of this compound could interfere with the formation of the Grignard reagent, as it would be quenched by the acidic proton. Therefore, protection of the acetamide nitrogen would likely be necessary before attempting to form the Grignard reagent.
Transformations at the Acetamide Moiety
The acetamide group in this compound also offers opportunities for various chemical transformations.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 4'-bromo-[1,1'-biphenyl]-4-amine (B1347636) and acetic acid. youtube.com Basic hydrolysis is typically carried out using a strong base such as sodium hydroxide (B78521) in an aqueous or alcoholic solution. researchgate.netarkat-usa.org Acidic hydrolysis is usually performed with a strong mineral acid like hydrochloric acid or sulfuric acid.
Reduction: The amide group can be reduced to the corresponding amine using a strong reducing agent such as lithium aluminum hydride (LiAlH₄). libretexts.orgorganic-chemistry.orgmasterorganicchemistry.comochemacademy.com This reaction would convert this compound into N-ethyl-4'-bromo-[1,1'-biphenyl]-4-amine.
Dehydration: Primary amides can be dehydrated to form nitriles using a variety of dehydrating agents, such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or more modern catalytic methods. researchgate.netnih.govrsc.orgmasterorganicchemistry.comresearchgate.net This transformation would convert the acetamide group into a nitrile group, yielding 4'-bromo-[1,1'-biphenyl]-4-carbonitrile.
Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction involves the formylation of electron-rich aromatic compounds using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgnrochemistry.com While the biphenyl system is electron-rich, the acetamide group is a deactivating group for electrophilic aromatic substitution on the ring to which it is attached. However, the Vilsmeier reagent can also react with the amide functionality itself. For example, α-chloro-N-arylacetamides have been shown to undergo formyloxylation in the presence of a Vilsmeier-Haack reagent. rsc.orgrsc.orgresearchgate.net
Bischler-Napieralski Reaction: The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that is used to synthesize dihydroisoquinolines from β-arylethylamides. wikipedia.orgnrochemistry.comorganic-chemistry.orgslideshare.netjk-sci.com This reaction is not directly applicable to this compound in its current form, as it lacks the necessary β-arylethylamide structure. However, it illustrates a potential synthetic route that could be accessed from derivatives of the title compound.
| Reaction | Reagent(s) | Product |
|---|---|---|
| Hydrolysis | H₃O⁺ or OH⁻ | 4'-Bromo-[1,1'-biphenyl]-4-amine |
| Reduction | LiAlH₄ | N-Ethyl-4'-bromo-[1,1'-biphenyl]-4-amine |
| Dehydration | P₂O₅ or SOCl₂ | 4'-Bromo-[1,1'-biphenyl]-4-carbonitrile |
Reactivity of the Biphenyl Core and Aromatic Rings
The biphenyl system in this compound is susceptible to reactions characteristic of aromatic compounds, most notably electrophilic aromatic substitution. The presence of the acetamido and bromo substituents significantly influences the regioselectivity of these reactions.
The outcome of electrophilic aromatic substitution (EAS) on this compound is directed by the existing substituents on the two phenyl rings.
The Acetamido Group (-NHCOCH₃): This group is strongly activating and ortho-, para-directing. It increases the electron density of the ring it is attached to, making it more susceptible to electrophilic attack.
The Bromo Group (-Br): This substituent is deactivating but is also ortho-, para-directing due to resonance effects of its lone pairs.
The Phenyl Group: Each ring acts as a phenyl substituent on the other, which is weakly activating and ortho-, para-directing.
Due to the powerful activating nature of the acetamido group, electrophilic substitution is expected to occur predominantly on the 4-acetamido-substituted phenyl ring. The substitution will be directed to the positions ortho to the acetamido group (positions 3 and 5), as the para position is already occupied.
Below is a table summarizing the expected major products for common EAS reactions.
| Reaction Type | Reagents | Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 4'-Bromo-3-nitro-[1,1'-biphenyl]-4-acetamide |
| Halogenation | Br₂, FeBr₃ | 3,4'-Dibromo-[1,1'-biphenyl]-4-acetamide |
| Sulfonation | Fuming H₂SO₄ | 4'-Bromo-4-acetamido-[1,1'-biphenyl]-3-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-Acyl-4'-bromo-[1,1'-biphenyl]-4-acetamide |
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at a nearby ortho position. wikipedia.orgbaranlab.org
The amide functionality is recognized as a potent DMG. uwindsor.caorganic-chemistry.org In this compound, the acetamido group can direct lithiation to the ortho positions (3 and 5) of its own ring upon treatment with a strong base like n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like TMEDA (tetramethylethylenediamine). unblog.fr The resulting aryllithium intermediate can then be trapped with a wide variety of electrophiles to install a new functional group with high precision.
The table below illustrates potential functionalizations via directed ortho-metalation.
| Electrophile | Reagent Example | Product Functional Group |
| Iodine | I₂ | -I (Iodo) |
| Carbon Dioxide | CO₂ (gas), then H₃O⁺ | -COOH (Carboxylic Acid) |
| Aldehydes/Ketones | R₂C=O, then H₃O⁺ | -CR₂(OH) (Tertiary Alcohol) |
| Disulfides | RSSR | -SR (Thioether) |
| Chlorotrimethylsilane | ClSi(CH₃)₃ | -Si(CH₃)₃ (Trimethylsilyl) |
The aromatic rings of the biphenyl core are generally robust and resistant to oxidation and reduction under mild conditions.
Oxidation: Vigorous oxidation (e.g., using hot, concentrated KMnO₄ or O₃) can lead to the degradation of the aromatic rings, typically resulting in the formation of carboxylic acids. Studies on the gas-phase oxidation of similar compounds like 4-bromo-4'-chlorobiphenyl under high temperatures show that the biphenyl core breaks down into smaller halogenated aromatic compounds. murdoch.edu.auresearchgate.netresearchgate.net However, under typical laboratory solution-phase conditions, the biphenyl rings are expected to be stable.
Reduction: The biphenyl core is resistant to catalytic hydrogenation under conditions that would typically reduce alkenes. More forceful conditions, such as high pressure and temperature with catalysts like Rhodium on carbon, could potentially reduce one or both rings. A more common transformation is the reductive cleavage of the carbon-bromine bond. Research has shown that 4-bromobiphenyl (B57062) can be reduced to biphenyl, effectively removing the bromine atom. sigmaaldrich.com This suggests that this compound could likely be converted to N-([1,1'-biphenyl]-4-yl)acetamide via dehalogenation using methods like catalytic hydrogenation with a palladium catalyst or treatment with electrochemically generated radical anions.
Derivatization Strategies for Functional Group Interconversion
The presence of both a synthetically versatile carbon-bromine bond and a modifiable acetamide group makes this compound an excellent scaffold for chemical derivatization. Strategies for interconversion of these functional groups are pivotal in accessing novel compounds with tailored properties.
Modular synthesis allows for the systematic and efficient preparation of a library of analogs by combining different building blocks with a common core structure. For this compound, both the aryl bromide and the acetamide moieties serve as handles for such modular approaches.
The 4'-bromo position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are foundational methods for forming new carbon-carbon and carbon-heteroatom bonds nobelprize.org. These reactions allow for the introduction of a wide array of substituents. The Suzuki-Miyaura coupling, for instance, enables the reaction of the aryl bromide with various aryl or heteroaryl boronic acids, yielding novel biaryl structures mdpi.com. This reaction is known for its tolerance of numerous functional groups, making it a versatile tool for molecular diversification mdpi.com.
Similarly, the Buchwald-Hartwig amination facilitates the formation of carbon-nitrogen bonds by coupling the aryl bromide with a diverse range of primary or secondary amines wikipedia.orgacsgcipr.org. This reaction has significantly expanded the ability to synthesize complex aryl amines, replacing harsher traditional methods wikipedia.org. Other palladium-catalyzed transformations, such as Sonogashira coupling with terminal alkynes and aminocarbonylation, further broaden the scope of accessible analogs rsc.orgorganic-chemistry.org.
The acetamide group also provides a point for modular diversification. A common strategy involves the hydrolysis of the acetamide to its corresponding carboxylic acid, 4'-bromo-[1,1'-biphenyl]-4-carboxylic acid. The carboxylic acid can then be activated, typically by conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) asianpubs.org. This reactive intermediate can subsequently be coupled with a library of different aliphatic or aromatic amines to generate a wide variety of N-substituted amide analogs asianpubs.org. This approach allows for systematic variation of the substituent on the amide nitrogen, providing a powerful tool for structure-activity relationship studies.
Table 1: Examples of Modular Synthesis via Suzuki-Miyaura Coupling
| Coupling Partner (Boronic Acid/Ester) | Resulting Analog Structure |
|---|---|
| Phenylboronic Acid | |
| Pyridine-4-boronic Acid |
Table 2: Examples of Modular Synthesis via Buchwald-Hartwig Amination
| Coupling Partner (Amine) | Resulting Analog Structure |
|---|---|
| Morpholine | |
| Aniline (B41778) |
Chemoselectivity is crucial when performing transformations on a molecule with multiple reactive sites. The distinct chemical nature of the aryl bromide and the acetamide group in this compound allows for highly selective modifications.
The palladium-catalyzed cross-coupling reactions mentioned previously are prime examples of chemoselective transformations. The conditions typically employed for Suzuki-Miyaura or Buchwald-Hartwig couplings are mild enough to selectively activate the C-Br bond without affecting the relatively inert acetamide group researchgate.netnih.gov. This high degree of selectivity is a cornerstone of modern synthetic chemistry, allowing for precise and predictable modifications of complex molecules.
Conversely, the acetamide group can be selectively transformed in the presence of the aryl bromide. Amide hydrolysis, for example, can be achieved by heating with aqueous acid or base youtube.comlibretexts.org. These conditions are generally not conducive to the cleavage of a stable aryl-halogen bond, thus allowing for the selective conversion of the acetamide to a carboxylic acid.
Furthermore, the reduction of the acetamide group to an amine can be performed chemoselectively. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can sometimes reduce aryl halides, modern synthetic methods offer milder and more selective alternatives. For instance, reduction systems such as samarium(II) iodide with an amine and water (SmI₂/amine/H₂O) have been shown to reduce primary, secondary, and tertiary amides to alcohols while being compatible with aryl bromides nih.govacs.org. Other protocols, such as those using tris(pentafluorophenyl)boron [B(C₆F₅)₃] in combination with a silane (B1218182) reductant, can effectively reduce amides to amines with excellent chemoselectivity, tolerating sensitive functional groups including aryl halides organic-chemistry.org. These methods enable the selective conversion of the acetamide to an ethylamine (B1201723) group, providing another route for functional group interconversion and analog synthesis.
Table 3: Examples of Chemoselective Functional Group Interconversions
| Reaction Type | Reagents and Conditions | Product Structure |
|---|---|---|
| Amide Hydrolysis | Dilute HCl, Heat | |
| Amide Reduction to Amine | 1. B(C₆F₅)₃, Silane2. Aqueous Workup |
Advanced Spectroscopic and Structural Elucidation Techniques for 4 Bromo 1,1 Biphenyl 4 Acetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution and the solid state. ipb.ptemerypharma.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (1H) and Carbon (13C) NMR for Structural Connectivity
One-dimensional ¹H and ¹³C NMR are the foundational techniques for establishing the basic framework of a molecule. researchgate.net In the ¹H NMR spectrum of 4'-Bromo[1,1'-biphenyl]-4-acetamide, the signals corresponding to the aromatic protons of the two phenyl rings typically appear as complex multiplets in the downfield region due to spin-spin coupling. The protons on the brominated ring are influenced by the electron-withdrawing nature of the bromine atom, which affects their chemical shifts. The acetamido group gives rise to characteristic signals for the NH proton and the methyl (CH₃) protons.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the acetamido group appears at a characteristic downfield chemical shift. The carbon atoms of the biphenyl (B1667301) system show a range of chemical shifts depending on their position and the electronic effects of the bromo and acetamido substituents. The carbon atom directly bonded to the bromine atom exhibits a signal influenced by the heavy atom effect.
Table 1: Representative ¹H and ¹³C NMR Data for this compound and Related Structures
| Compound | ¹H NMR (Solvent, Frequency) | ¹³C NMR (Solvent, Frequency) |
| 4'-Bromoacetanilide | DMSO-d₆, 399.65 MHz: δ 10.1 (s, 1H, NH), 7.57 (d, 2H), 7.47 (d, 2H), 2.06 (s, 3H, CH₃) chemicalbook.com | Data not readily available |
| 1-([1,1'-biphenyl]-4-yl)ethan-1-one | CDCl₃, 400 MHz: δ 8.06-8.03 (m, 2H), 7.71-7.68 (m, 2H), 7.65-7.62 (m, 2H), 7.51-7.46 (m, 2H), 7.43-7.39 (m, 1H), 2.65 (s, 3H) rsc.org | CDCl₃, 100 MHz: δ 197.8, 145.8, 139.9, 135.9, 128.97, 128.94, 128.3, 127.3, 127.2, 26.7 rsc.org |
| 4-Bromoacetophenone | CDCl₃, 400 MHz: δ 7.82 (d, J = 8 Hz, 2H), 7.61 (d, J = 8 Hz, 2H), 2.57 (s, 3H) rsc.org | CDCl₃, 100 MHz: δ 197.0, 135.8, 131.9, 129.8, 128.3, 26.5 rsc.org |
Note: The data presented is for structurally related compounds to provide a reference for the expected chemical shifts in this compound. The exact chemical shifts for the target compound may vary.
Two-Dimensional NMR Techniques for Correlation and Assignment
While 1D NMR provides essential data, complex molecules often require two-dimensional (2D) NMR techniques for unambiguous signal assignment. emerypharma.comucl.ac.uk These experiments reveal correlations between nuclei, allowing for a detailed mapping of the molecular structure. ipb.pt
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY would show correlations between adjacent protons on the phenyl rings, helping to trace the connectivity within each ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. ipb.pt HSQC is invaluable for assigning the carbon signals based on the more easily assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. ipb.pt This technique is crucial for establishing the connectivity between different parts of the molecule, such as linking the acetamido group to the correct phenyl ring and confirming the biphenyl linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are directly bonded. This is particularly useful for determining the three-dimensional conformation of the molecule, such as the relative orientation of the two phenyl rings.
Solid-State NMR for Crystalline and Amorphous Forms
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form, including crystalline and amorphous states. researchgate.net For this compound, ssNMR can provide insights into:
Polymorphism: Different crystalline forms (polymorphs) of a compound can have distinct ssNMR spectra due to variations in molecular packing and intermolecular interactions.
Conformation: ssNMR can reveal the conformation of the molecule in the solid state, which may differ from its conformation in solution.
Intermolecular Interactions: Techniques such as cross-polarization magic-angle spinning (CP-MAS) can provide information about hydrogen bonding and other intermolecular interactions within the crystal lattice.
For instance, studies on related acetanilide (B955) compounds have utilized solid-state ¹³C NMR to investigate the chemical shift tensors of carbonyl groups, providing detailed information about the local electronic environment. psu.edu
Mass Spectrometry (MS) Applications
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. uakron.edusavemyexams.com
High-Resolution Mass Spectrometry for Elemental Composition
High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental composition of a molecule. scispace.comuni-saarland.de For this compound (C₁₄H₁₂BrNO), HRMS can confirm the molecular formula by matching the experimentally measured mass to the calculated exact mass. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, present in nearly equal abundance, resulting in two molecular ion peaks (M⁺ and M+2) of similar intensity. savemyexams.com
Table 2: Expected High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated Exact Mass (m/z) |
| [C₁₄H₁₂⁷⁹BrNO + H]⁺ | 290.0229 |
| [C₁₄H₁₂⁸¹BrNO + H]⁺ | 292.0209 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation where ions of a specific m/z (precursor ions) are selected and fragmented, and the resulting product ions are then analyzed. uakron.eduescholarship.org The fragmentation pattern provides a "fingerprint" of the molecule's structure. spectroscopyonline.com
For this compound, MS/MS analysis would likely reveal characteristic fragmentation pathways, including:
Loss of the acetamido group: Cleavage of the amide bond could lead to the formation of a 4'-bromo-[1,1'-biphenyl]-4-aminium ion.
Cleavage of the biphenyl linkage: Fragmentation of the bond connecting the two phenyl rings would result in ions corresponding to the individual substituted phenyl moieties.
Loss of bromine: The bromine atom can be lost as a radical, leading to a fragment ion with a lower m/z.
The analysis of these fragmentation patterns, often aided by comparison with spectral databases and theoretical fragmentation models, allows for the detailed confirmation of the compound's structure. nih.gov
Ionization Techniques for Complex Mixture Analysis
The analysis of this compound within complex mixtures, such as environmental or biological samples, necessitates highly sensitive and selective ionization techniques coupled with mass spectrometry (MS). Given the presence of a bromine atom, methods that exhibit high sensitivity towards halogenated compounds are particularly advantageous.
Electron Capture Negative Ionization (ECNI) is a highly suitable technique. acs.org In ECNI, the analyte molecule captures a low-energy electron, leading to the formation of a negative ion. For brominated compounds, this process is highly efficient and results in the characteristic isotopic pattern of bromine (79Br and 81Br in approximately equal abundance), aiding in the confident identification of the compound. acs.org This method offers significantly lower detection limits for brominated pollutants compared to conventional electron impact (EI) ionization. acs.org
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for separating and identifying components in a mixture. For semi-volatile compounds like biphenyl derivatives, GC provides excellent separation. epa.gov When coupled with a mass spectrometer, it allows for the determination of the molecular weight and fragmentation pattern of each component. While direct probe mass spectrometry can be a quick method, GC-MS provides superior separation for complex samples containing various isomers. epa.gov
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can help in determining the elemental composition of the molecule and its fragments. This is particularly useful in distinguishing between compounds with the same nominal mass but different elemental formulas, a common challenge in the analysis of complex mixtures.
The choice of ionization technique can also influence the observed fragmentation patterns. For instance, in electron impact ionization, hydrogen abstraction can occur in halogenated organic compounds, leading to the formation of [M+H]+ ions, which can provide additional structural information. acs.org
Infrared (IR) and Raman Spectroscopy Approaches
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a non-destructive means to probe the functional groups and conformational properties of this compound.
The vibrational spectrum of this compound is characterized by the distinct frequencies associated with its constituent functional groups. By analyzing the positions and intensities of the absorption bands in the IR spectrum and the scattered light in the Raman spectrum, a detailed picture of the molecular structure can be assembled.
The key functional groups and their expected vibrational frequencies are:
Amide Group: The amide group gives rise to several characteristic bands. The N-H stretching vibration is typically observed in the range of 3200-3400 cm⁻¹. The C=O stretching (Amide I band) is a strong band usually found between 1630 and 1680 cm⁻¹. The N-H bending (Amide II band) and C-N stretching (Amide III band) appear at lower frequencies, around 1550 cm⁻¹ and 1300 cm⁻¹ respectively. nih.govwalshmedicalmedia.com
Biphenyl Moiety: The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C-C stretching vibrations within the phenyl rings typically appear in the 1400-1600 cm⁻¹ region. The substitution pattern on the biphenyl rings influences the exact position of these bands.
C-Br Stretching: The vibration of the carbon-bromine bond is expected at lower frequencies, typically in the range of 500-600 cm⁻¹.
The following table summarizes the expected vibrational frequencies for the key functional groups in this compound, based on data from similar N-arylacetamides and brominated aromatic compounds. nih.govresearchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide | N-H Stretch | 3200 - 3400 |
| C=O Stretch (Amide I) | 1630 - 1680 | |
| N-H Bend (Amide II) | ~1550 | |
| C-N Stretch (Amide III) | ~1300 | |
| Biphenyl | Aromatic C-H Stretch | > 3000 |
| Aromatic C-C Stretch | 1400 - 1600 | |
| Carbon-Bromine | C-Br Stretch | 500 - 600 |
This table is illustrative and based on data from related compounds.
The dihedral angle between the two phenyl rings of the biphenyl moiety is a key conformational feature. This angle is influenced by the nature and position of the substituents. Computational studies on chlorinated biphenyls have shown that the conformational mobility and the resulting molecular shape are critical to their properties. acs.orgnih.gov
Vibrational spectroscopy can provide insights into this conformation. The frequencies of certain vibrational modes, particularly those involving the biphenyl linkage, can be sensitive to the dihedral angle. By comparing experimental spectra with those predicted from theoretical calculations (e.g., using Density Functional Theory, DFT) for different conformations, the most likely structure in the solid state or in solution can be inferred. cumhuriyet.edu.tr For instance, changes in the out-of-plane C-H bending modes can be correlated with conformational changes.
Furthermore, the formation of intermolecular hydrogen bonds, primarily involving the amide group (N-H···O=C), can be readily identified in the IR spectrum. These interactions lead to a broadening and shifting of the N-H and C=O stretching bands to lower frequencies, providing information about the molecular packing in the solid state.
X-ray Diffraction (XRD) and Crystallographic Studies
X-ray diffraction techniques are the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. uol.de For a molecule like this compound, these methods can provide unambiguous information about its molecular structure and how the molecules pack together in a crystal lattice.
Single-crystal X-ray diffraction (SC-XRD) is the most powerful technique for determining the precise three-dimensional structure of a molecule. uhu-ciqso.es By irradiating a single crystal of the compound with X-rays, a diffraction pattern is produced. youtube.com The analysis of the positions and intensities of the diffracted beams allows for the calculation of the electron density distribution within the crystal, from which the positions of all atoms can be determined with high precision. uol.deyoutube.com
For this compound, an SC-XRD study would provide:
Absolute Molecular Structure: Unambiguous confirmation of the connectivity of the atoms.
Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.
Molecular Conformation: The exact dihedral angle between the two phenyl rings and the conformation of the acetamide (B32628) group.
Intermolecular Interactions: A detailed map of the hydrogen bonds and other non-covalent interactions that govern the crystal packing.
The table below shows an example of the type of crystallographic data that would be obtained from a single-crystal XRD study, based on a related N-arylacetamide structure.
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 9.876 |
| c (Å) | 15.432 |
| β (°) | 98.76 |
| Volume (ų) | 1523.4 |
| Z | 4 |
This table is for illustrative purposes only and represents typical data for a related compound.
Powder X-ray diffraction (PXRD) is a versatile technique used to analyze polycrystalline materials. particle.dk Instead of a single crystal, a fine powder of the sample is used, which contains a vast number of randomly oriented crystallites. The resulting diffraction pattern is a plot of diffracted intensity versus the diffraction angle (2θ).
PXRD is particularly important in the pharmaceutical industry for the following reasons:
Polymorphism Identification: Many organic compounds, including active pharmaceutical ingredients (APIs), can exist in multiple crystalline forms, known as polymorphs. rigaku.comicdd.com Different polymorphs can have different physical properties, such as solubility and stability, which can impact the efficacy of a drug. americanpharmaceuticalreview.com Each polymorph has a unique crystal structure and therefore a unique PXRD pattern, making PXRD the primary tool for identifying and distinguishing between them. acs.org
Phase Purity Analysis: PXRD can be used to determine the phase purity of a sample and to detect the presence of any unwanted polymorphic forms or amorphous content. particle.dk Quantitative phase analysis can be performed to determine the relative amounts of each crystalline phase in a mixture. particle.dk
Stability Studies: The technique can be used to monitor for any changes in the crystalline form of a substance under different conditions of temperature, humidity, and pressure, which is a critical part of pharmaceutical stability testing. rigaku.com
A typical PXRD pattern for a crystalline compound would show a series of sharp peaks at specific 2θ angles. The positions and relative intensities of these peaks are characteristic of a particular crystalline phase.
The following table provides an illustrative example of a PXRD peak list.
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 8.5 | 10.4 | 45 |
| 12.8 | 6.9 | 100 |
| 17.1 | 5.2 | 80 |
| 21.5 | 4.1 | 65 |
| 25.8 | 3.4 | 90 |
This table is a representative example and does not correspond to actual data for this compound.
Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, Halogen Bonding, Hirshfeld Surface Analysis)
The crystalline architecture and solid-state properties of this compound are significantly influenced by a network of non-covalent intermolecular interactions. These forces, including hydrogen bonds, halogen bonds, and various van der Waals contacts, dictate the molecular packing and can be quantitatively and qualitatively analyzed using advanced techniques like Hirshfeld surface analysis.
Hydrogen Bonding: The primary sites for hydrogen bonding in this compound are the amide functional group (-CONH-). The amide proton (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. harvard.edu This allows for the formation of strong N-H···O hydrogen bonds, which often lead to the creation of well-defined supramolecular structures, such as chains or dimers. mdpi.com In the solid state, these interactions are crucial for stabilizing the crystal lattice. Oximes, which also feature hydrogen bonding capabilities, can form dimers and catemers through O-H···N=C and O-H···OH hydrogen bonds, illustrating the importance of such interactions in molecular assembly. mdpi.com
Halogen Bonding: The bromine atom on the biphenyl scaffold is a potential halogen bond donor. Halogen bonding is a directional, non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a Lewis base, such as a carbonyl oxygen or a nitrogen atom. acs.orgillinois.edu The strength of this interaction generally increases with the polarizability of the halogen, following the trend I > Br > Cl. acs.orgmdpi.comnih.gov In the crystal structure of this compound, the bromine atom can form C-Br···O or C-Br···N halogen bonds with the amide groups of neighboring molecules. These interactions, while typically weaker than hydrogen bonds, are highly directional and play a significant role in crystal engineering and the formation of specific solid-state architectures. mdpi.comnih.gov Studies on related halo-substituted compounds have demonstrated the structure-directing nature of halogen bonds, which can lead to the formation of one-dimensional infinite chains. mdpi.com
Hirshfeld Surface Analysis: Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govacs.orgacs.org The analysis maps properties like dnorm (normalized contact distance) onto the molecular surface, allowing for the identification of regions involved in specific contacts.
For a molecule like this compound, the Hirshfeld surface analysis would typically reveal the following key interactions:
H···H Contacts: These are generally the most abundant interactions, appearing over large, diffuse areas of the surface and representing van der Waals forces. In similar structures, they can account for a significant percentage of the total interactions. nih.gov
O···H/H···O Contacts: These appear as distinct, sharp red spots on the dnorm map, indicative of strong, directional N-H···O hydrogen bonds. nih.gov These interactions are critical to the crystal packing.
C···H/H···C Contacts: These contacts, which include C-H···π interactions, also contribute significantly to the crystal stability. nih.gov
The two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions. By decomposing the full fingerprint into contributions from specific atom pairs, the relative importance of hydrogen bonding, halogen bonding, and other van der Waals forces can be precisely evaluated. nih.govnih.gov
Table 1: Summary of Potential Intermolecular Interactions in this compound
| Interaction Type | Donor | Acceptor | Typical Contribution |
|---|---|---|---|
| Hydrogen Bond | Amide N-H | Carbonyl C=O | Strong, directional |
| Halogen Bond | C-Br (σ-hole) | Carbonyl C=O, Amide N | Directional, moderate strength |
| van der Waals | H···H | H···H | Dispersed, high percentage |
| van der Waals | C-H | Phenyl π-system | Weak, contributes to packing |
Chromatographic and Separation Science Methodologies
Chromatographic techniques are essential for the purification, purity assessment, and analysis of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed, with preparative chromatography being used for isolation on a larger scale.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Separation
HPLC is a versatile and widely used technique for analyzing non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode for this type of analysis.
A typical RP-HPLC method for this compound would involve a stationary phase with non-polar characteristics and a polar mobile phase. Biphenyl and C18 stationary phases are particularly suitable. Biphenyl phases can offer unique selectivity for aromatic compounds due to potential π-π interactions, which can be beneficial for separating closely related isomers or impurities. chromatographyonline.comqub.ac.uk
Method Parameters:
Column: A reversed-phase column, such as a Biphenyl or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), provides good resolution and efficiency. nih.govresearchgate.net
Mobile Phase: A gradient elution using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., water with a small amount of formic or phosphoric acid) is often employed. sielc.comsielc.com For instance, a gradient could run from a lower to a higher concentration of acetonitrile over a set period to elute compounds with varying polarities.
Detection: UV detection is standard for aromatic compounds containing a chromophore. The detection wavelength is typically set at or near the compound's absorption maximum (e.g., 254 nm or 258 nm) to ensure high sensitivity. chromatographyonline.comresearchgate.net
Flow Rate and Temperature: A flow rate of around 1.0 mL/min and a controlled column temperature (e.g., 35-40 °C) ensure reproducible retention times and peak shapes. chromatographyonline.comnih.govresearchgate.net
This HPLC method can effectively separate this compound from starting materials, by-products, and degradation products, allowing for accurate purity determination and quality control.
Table 2: Example HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Rationale |
|---|---|---|
| Stationary Phase | Biphenyl or C18, solid-core particles (e.g., 2.7-5 µm) | Provides high resolution for aromatic compounds. Biphenyl phase offers alternative selectivity. chromatographyonline.com |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) | Common solvents for RP-HPLC, formic acid improves peak shape and is MS-compatible. sielc.comsielc.com |
| Elution Mode | Gradient | Allows for separation of compounds with a range of polarities. nih.gov |
| Flow Rate | 0.5 - 1.5 mL/min | Standard flow rates for analytical columns, balancing speed and resolution. chromatographyonline.comresearchgate.net |
| Column Temperature | 35 - 40 °C | Ensures stable retention times and improves efficiency. chromatographyonline.comnih.gov |
| Detection | UV at ~258 nm | Strong UV absorbance of the biphenyl chromophore ensures high sensitivity. researchgate.net |
| Injection Volume | 5 - 20 µL | Typical volume for analytical HPLC. nih.gov |
Gas Chromatography (GC) Applications
While HPLC is generally preferred for non-volatile compounds, Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), can be a valuable tool for specific applications involving this compound, provided the compound exhibits sufficient thermal stability and volatility. The compound may require derivatization to increase its volatility and thermal stability for GC analysis.
Potential Applications:
Analysis of Volatile Impurities: GC-MS is highly effective for identifying and quantifying small, volatile, or semi-volatile impurities that may be present in a sample of this compound, such as residual solvents or precursors from its synthesis.
Metabolite Profiling: In research contexts, GC-MS can be used to analyze the metabolic products of the compound if they are amenable to GC analysis. nih.gov
Reaction Monitoring: GC can monitor the progress of the synthesis reaction by tracking the disappearance of volatile starting materials.
Method Parameters: A typical GC-MS analysis would involve injecting the sample (dissolved in a volatile solvent) into a heated inlet, where it is vaporized. nih.gov The analytes are then separated on a capillary column (e.g., a non-polar or medium-polarity phase like a 5% phenyl-methylpolysiloxane) using a temperature program. The separated components are then detected by a mass spectrometer, which provides both quantitative data and structural information for identification. researchgate.net
Preparative Chromatography for Compound Isolation
For the isolation and purification of this compound on a larger scale than analytical HPLC, preparative chromatography is employed. This can be done using either preparative HPLC or traditional column chromatography.
Preparative HPLC: Analytical HPLC methods can often be scaled up for preparative purposes. sielc.comsielc.com This involves using a column with a larger diameter and a higher loading capacity. The mobile phase composition and gradient profile are kept similar to the analytical method, but the flow rate is increased proportionally to the column size. Fractions are collected as the target compound elutes from the column, and the pure fractions are combined and evaporated to yield the isolated product.
Column Chromatography: Flash column chromatography is a standard and cost-effective method for purifying multi-gram quantities of organic compounds. rsc.org
Stationary Phase: Silica (B1680970) gel is the most common stationary phase for normal-phase chromatography.
Mobile Phase (Eluent): A solvent system of appropriate polarity is chosen to achieve good separation. For a compound like this compound, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) would be typical. The ratio is optimized using thin-layer chromatography (TLC) to ensure the target compound has a suitable retention factor (Rf) for effective separation.
The crude product is loaded onto the top of the silica gel column, and the eluent is passed through the column. Fractions are collected and analyzed by TLC to identify those containing the pure compound.
Computational and Theoretical Investigations of 4 Bromo 1,1 Biphenyl 4 Acetamide
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the intricacies of molecular structures and their electronic properties. fishersci.ca These methods provide a detailed picture of the optimized molecular geometries, electronic distributions, and spectroscopic characteristics of compounds like 4'-Bromo[1,1'-biphenyl]-4-acetamide.
The electronic structure, also elucidated by DFT, describes the distribution of electrons within the molecule. This includes the identification of electron-rich and electron-deficient regions, which are crucial for predicting reactivity. The electronegative bromine atom and the oxygen and nitrogen atoms of the acetamide (B32628) group significantly influence the electronic landscape of the molecule.
Table 1: Predicted Optimized Geometric Parameters for this compound (Analog-Based)
| Parameter | Predicted Value |
| C-C (biphenyl linkage) | ~1.49 Å |
| C-Br Bond Length | ~1.90 Å |
| N-C (amide) Bond Length | ~1.38 Å |
| C=O (amide) Bond Length | ~1.23 Å |
| Biphenyl (B1667301) Dihedral Angle | ~40-50° |
Note: These values are predictions based on typical bond lengths and dihedral angles found in similar substituted biphenyl and acetamide structures from computational studies.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. unipi.it
For this compound, the HOMO is expected to be localized primarily on the electron-rich acetamide-substituted phenyl ring, while the LUMO may be distributed over the biphenyl system, influenced by the electron-withdrawing bromine atom. The precise energies and distributions can be calculated using DFT methods.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Analog-Based)
| Orbital | Predicted Energy (eV) |
| HOMO | -6.0 to -5.5 |
| LUMO | -1.5 to -1.0 |
| HOMO-LUMO Gap | 4.0 to 5.0 |
Note: These energy ranges are estimations based on DFT calculations of similarly substituted aromatic compounds.
Computational methods can simulate various types of spectra, providing a theoretical counterpart to experimental data. For this compound, simulated Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra can be generated.
Simulated IR spectra, obtained from vibrational frequency calculations, can help in the assignment of experimental absorption bands to specific molecular vibrations, such as the C=O stretch of the amide group and the C-Br stretch. researchgate.net
Simulated NMR spectra can predict the chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule. These predictions are valuable for interpreting experimental NMR data and confirming the molecular structure.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. acs.orgjinr.ru
The biphenyl linkage in this compound allows for rotation, leading to a complex conformational energy landscape. researchgate.net MD simulations can explore this landscape by simulating the molecule's movements over time. The simulations can identify the most stable conformations and the energy barriers between them. The rotation around the central C-C bond is hindered by steric interactions between the ortho-hydrogens of the two phenyl rings and is further influenced by the substituents. The size and electronic properties of the bromo and acetamide groups will affect the height of the rotational energy barrier. nih.gov
Molecular Modeling and Docking Studies for Receptor Interactions
Molecular modeling and docking are powerful computational tools used to predict how a molecule (ligand) binds to a receptor's active site. These studies are crucial in drug discovery for predicting the binding orientation and affinity of a compound, thereby providing insights into its potential biological activity.
Ligand-Protein Binding Mechanisms (e.g., Hydrogen Bonding, Hydrophobic Interactions)
The binding of a ligand to a protein is governed by a variety of non-covalent interactions. For a molecule like this compound, several key interactions are anticipated to drive its binding to a target receptor.
Hydrogen Bonding: The acetamide group (-NH-C=O) is a classic hydrogen bond donor (the N-H group) and acceptor (the C=O group). In studies of phenylacetamide derivatives, the acetamide group has been shown to form crucial hydrogen bonds with amino acid residues in receptor binding sites, such as Tyrosine and Tryptophan. nih.govresearchgate.net For instance, in a study of benzamide-acetamide derivatives, hydrogen bonds were observed with residues like Ala440 and His519. acs.org Similarly, the nitrogen of an amide can act as a hydrogen bond acceptor.
Hydrophobic Interactions: The biphenyl core of the molecule is a significant hydrophobic region. This part of the molecule is likely to engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket of a receptor. nih.gov Studies on biphenyl derivatives targeting various receptors, including the programmed death-ligand 1 (PD-L1), have highlighted the importance of the biphenyl group fitting into a cylindrical hydrophobic cavity. mdpi.com The bromine atom can also participate in hydrophobic interactions, such as π-alkyl interactions with the rings of aromatic amino acids like Tyrosine and Phenylalanine. scivisionpub.com
Halogen Bonding: The bromine atom on the biphenyl ring can also participate in halogen bonding, a specific type of non-covalent interaction where the halogen acts as an electrophilic species interacting with a nucleophilic site on the receptor. This type of interaction has been recognized as a valuable tool in structure-based drug design. acs.org
π-π Stacking: The two phenyl rings of the biphenyl moiety can engage in π-π stacking interactions with aromatic amino acid residues such as Phenylalanine, Tyrosine, and Tryptophan within the receptor's binding site. This type of interaction is common for planar aromatic systems and contributes significantly to binding affinity. nih.gov
In a detailed study of a related compound, (Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamide, molecular docking revealed the presence of four hydrogen bonds and multiple hydrophobic interactions with the target enzyme, carbonic anhydrase. researchgate.netnih.gov This underscores the combined importance of these forces in the binding of bromo-biphenyl structures.
Prediction of Binding Modes and Affinities
The prediction of how a ligand fits into a receptor's binding site (binding mode) and how strongly it binds (binding affinity) is a primary goal of docking studies. The binding affinity is often expressed as a docking score or a calculated inhibition constant (Ki) or IC50 value.
While specific binding affinity data for this compound is not available, studies on similar molecules provide a framework for what to expect. For example, docking studies of biphenyl derivatives against various targets have yielded a range of binding affinities, which are highly dependent on the specific substitutions and the target protein. mdpi.comnih.gov In one study on biphenyl derivatives as Hsp70-Bim PPI inhibitors, a lead compound showed a binding affinity (Kd) of 123 nM. nih.gov Another study on a biphenyl-conjugated bromotyrosine derivative targeting the PD-1/PD-L1 interaction reported an IC50 of 1.5 µM. nih.gov
Computational protocols have been developed to predict binding affinities with high correlation to experimental data. nih.gov These methods use all-atom energy-based empirical scoring functions that consider electrostatics, van der Waals forces, hydrophobicity, and conformational entropy changes upon binding. nih.gov Deep learning models, such as ArkDTA, are also being developed to improve the accuracy and explainability of binding affinity predictions by incorporating information about non-covalent interactions. nih.gov
| Interaction Type | Potential Interacting Residues | Supporting Evidence from Analogous Compounds |
| Hydrogen Bonding | Tyrosine, Tryptophan, Alanine, Histidine | Observed in phenylacetamide and benzamide-acetamide derivatives. nih.govresearchgate.netacs.org |
| Hydrophobic Interactions | Leucine, Valine, Phenylalanine, Tyrosine | Biphenyl core fits into hydrophobic pockets; bromine can form π-alkyl bonds. nih.govmdpi.comscivisionpub.com |
| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan | Common for biphenyl systems. nih.gov |
| Halogen Bonding | Nucleophilic residues (e.g., with oxygen or nitrogen atoms) | A recognized interaction in structure-based design. acs.org |
Structure-Activity Relationship (SAR) Modeling for Mechanistic Insights
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. Computational SAR modeling, such as Quantitative Structure-Activity Relationship (QSAR), uses statistical methods to correlate physicochemical properties of molecules with their activities.
For biphenyl derivatives, SAR studies have provided valuable insights. For example, a 3D-QSAR study on biphenyl derivatives as aromatase inhibitors identified a four-point pharmacophore model with two hydrogen bond acceptors and two aromatic rings as key features for activity. nih.gov This model demonstrated excellent predictive power, suggesting that these features are crucial for the interaction with the target enzyme. nih.gov
In another study on 4'-bromo-[1,1'-biphenyl]-4-yl 4-X-phenyl methanone (B1245722) derivatives, which are structurally related to the title compound, Principal Component Analysis (PCA) was used to analyze the relationship between structure and antimycobacterial activity. nih.gov The analysis revealed that the reactivity of the compounds plays a significant role in determining their activity. nih.govresearchgate.net Specifically, two descriptors—the nucleophilic superdelocalizability of a carbon atom and the π-hydrophobic constant—were found to be necessary to describe the structure-activity relationship. nih.gov This indicates that both electronic and hydrophobic properties are key determinants of the biological activity of these compounds.
Furthermore, studies on other biphenyl series have shown that modifications at various positions can significantly impact activity. For instance, in a series of O-biphenyl carbamates, substituents on the arylpiperazine ring and the length of an alkyl spacer were found to be critical for modulating activity at the target receptors. acs.org Similarly, for sulfonylpiperazine analogs, modifications to the sulfonyl portion and other parts of the molecule led to clear SAR trends. nih.gov The presence and position of the bromo substituent in biphenyl systems are often critical for activity, as seen in studies of brominated biphenyls where the halogen's position influences the kinetic properties of reactions. rsc.org
| Structural Feature | Impact on Activity (from related compounds) | Reference |
| Biphenyl Core | Serves as a key hydrophobic scaffold. The two aromatic rings are often essential pharmacophoric features. | nih.govnih.gov |
| Acetamide Group | Acts as a hydrogen bond donor and acceptor, crucial for anchoring the molecule in the binding site. | acs.orgnih.gov |
| 4'-Bromo Substituent | Influences the electronic properties and can participate in halogen bonding. Its position is often critical for activity. | nih.govresearchgate.netrsc.org |
| Relative Position of Rings | The torsion angle between the two phenyl rings can affect how the molecule fits into a binding pocket. | acs.org |
Prediction of Reaction Pathways and Transition States
Computational chemistry can also be used to predict the most likely pathways for chemical reactions and to characterize the high-energy transition states that control the reaction rates. While specific reaction pathway predictions for this compound are not detailed in the literature, mechanisms for related reactions have been studied.
For instance, the aminolysis of phenyl acetate (B1210297) has been studied computationally, revealing that the most favorable pathway is a general base-catalyzed neutral stepwise mechanism, with the initial nucleophilic attack being the rate-determining step. researchgate.net The stability of the leaving group was found to be a key factor in the energy of the transition state. researchgate.net
The synthesis of N-aryl glycines from 2-chloro-N-aryl acetamides has been shown to proceed through the formation of a 1,4-diarylpiperazine-2,5-dione intermediate. rsc.org The reaction is facilitated by a Lewis acid like CuCl2·2H2O, which coordinates with the acetamide and promotes a base-mediated cyclization. rsc.org
More complex reactions, such as the Eschenmoser coupling reaction involving α-bromo(phenyl)acetamides, have also been investigated using quantum calculations. beilstein-journals.org These studies have shown that the feasibility of the reaction pathway is highly dependent on the electronic effects and the acidity of the atoms involved in the transition state. beilstein-journals.org For the hydrolysis of substituted acetamides in acidic conditions, multiple mechanisms can be at play, including A-2 hydrolysis and A-1 hydrolysis, with the dominant pathway depending on the acid concentration. cdnsciencepub.com
The characterization of a reaction's transition state is critical for understanding its mechanism. The Brønsted coefficient, which relates reaction rate to the pKa of the nucleophile, can be used to probe the charge distribution in the transition state. nih.gov For the ribosome-catalyzed formation of a peptide bond, a reaction analogous to the formation of an amide, the transition state involves a neutral amine nucleophile, suggesting that deprotonation occurs in concert with bond formation. nih.gov This highlights how the environment (e.g., a catalyst or solvent) can significantly alter the nature of the transition state.
Applications in Chemical Sciences and Advanced Materials
Role as a Precursor in Organic Synthesis
In the realm of organic synthesis, 4'-Bromo[1,1'-biphenyl]-4-acetamide serves as a crucial starting material and intermediate. Its bifunctional nature, with reactive sites at the bromine and acetamide (B32628) groups, allows for sequential and diverse chemical transformations.
Building Block for Complex Molecules and Natural Product Analogs
The biphenyl (B1667301) scaffold is a common motif in many biologically active compounds and complex organic molecules. This compound provides a readily available platform for constructing such intricate structures. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. This enables the elaboration of the biphenyl core with different substituents, leading to the synthesis of a wide array of derivatives.
For instance, the synthesis of analogs of Cribrostatin 6, a natural product known for its anti-cancer and antimicrobial properties, can utilize biphenyl-containing building blocks. soton.ac.uk The ability to modify the biphenyl structure is crucial for structure-activity relationship (SAR) studies, aiming to enhance the therapeutic efficacy of such compounds. soton.ac.uk
Intermediate in the Synthesis of Functionalized Biaryls
Functionalized biaryls are a class of compounds with significant applications in medicinal chemistry, materials science, and catalysis. This compound acts as a key intermediate in the synthesis of these valuable molecules. The presence of the bromine atom allows for the introduction of various functional groups at the 4'-position through cross-coupling reactions.
A notable application is in the preparation of intermediates for antihypercholesterolemic agents. google.com The synthesis of certain 6-[2-[1,1'-biphenyl]-2-yl-ethenyl]pyranones involves a nickel-catalyzed aryl cross-coupling reaction where a substituted bromobiphenyl derivative is a key reactant. google.com This highlights the importance of brominated biphenyl intermediates in constructing complex pharmaceutical compounds.
Furthermore, the acetamide group can be hydrolyzed to the corresponding amine, 4'-Bromo-[1,1'-biphenyl]-4-amine (B1347636), which is another versatile intermediate. nih.gov This amine can undergo a variety of reactions, including diazotization followed by substitution, to introduce a wide range of functionalities.
Utility in Materials Science
The rigid and planar structure of the biphenyl unit in this compound makes it an attractive component for the design of advanced materials with specific optical, electronic, and self-assembly properties.
Precursor for Liquid Crystalline Compounds
Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. Biphenyl derivatives are well-known for their liquid crystalline behavior due to their anisotropic shape. 4'-Bromo-[1,1'-biphenyl]-4-acetamide can serve as a precursor for the synthesis of liquid crystalline compounds. nih.gov
The modification of the acetamide and bromo groups allows for the tuning of the molecular structure to induce and control liquid crystalline phases. For example, the introduction of long alkyl chains or other mesogenic groups can lead to the formation of nematic, smectic, or cholesteric phases, which are essential for applications in displays, sensors, and optical devices. The synthesis of various heterocyclic compounds based on biphenyl structures has been explored for their liquid crystalline properties. sciencescholar.us
Monomer in Polymer Chemistry for Advanced Polymeric Materials
In polymer chemistry, monomers containing rigid aromatic units are used to synthesize polymers with high thermal stability, mechanical strength, and specific electronic properties. This compound and its derivatives can be utilized as monomers in the synthesis of advanced polymeric materials.
For example, porous organic polymers (POPs) have been synthesized using tetrahedral silicon-centered monomers, including tetrakis(4′-bromo-[1,1′-biphenyl]-4-yl)silane, through Heck coupling reactions. nih.gov These polymers exhibit high thermal stability and porosity, making them suitable for applications such as gas sorption and storage. nih.gov The biphenyl unit contributes to the rigidity and porosity of the resulting polymer network. While this specific example uses a derivative, it demonstrates the utility of the bromo-biphenyl scaffold in creating such polymers. The development of degradable and chemically recyclable polymers from novel monomers is also an active area of research. rsc.org
Scaffolding for Supramolecular Assemblies and Frameworks
Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The biphenyl unit in this compound can act as a scaffold for the construction of well-defined supramolecular assemblies and frameworks.
The amide group is capable of forming strong hydrogen bonds, which can direct the self-assembly of molecules into ordered structures such as tapes, sheets, or helices. The biphenyl core can participate in π-π stacking interactions, further stabilizing the supramolecular architecture. These non-covalent interactions are crucial in the formation of gels, micelles, and other nanostructures from natural small molecules. nih.gov The ability to form ordered assemblies on surfaces is also a key area of interest for nanotechnology applications. tue.nl
The combination of hydrogen bonding and π-π stacking, along with the potential for further functionalization at the bromine atom, makes this compound a valuable building block for designing complex and functional supramolecular systems.
Development as a Building Block for Agrochemicals and Dyes
The structural framework of this compound, which combines a brominated biphenyl core with an acetamide functional group, positions it as a valuable intermediate and building block in the synthesis of complex organic molecules, including those with applications in the agrochemical and dye industries. The biphenyl moiety is a recognized scaffold in a variety of functional materials, while the bromo- and acetamido- groups provide reactive sites for further chemical modification.
The precursor, 4-bromobiphenyl (B57062), is acknowledged as a key intermediate in the production of certain agrochemicals and laser dyes. google.com The synthesis of 4-bromobiphenyl is a critical step, and from there, further functionalization can lead to more complex structures like this compound. google.com The presence of nitrogen-containing heterocyclic structures, which can be synthesized from building blocks like the subject compound, is prevalent in modern agrochemicals used for crop protection. openmedicinalchemistryjournal.com For instance, a derivative listed by a chemical supplier, [1,1-Biphenyl]-4-acetamide, N-[4-[[[[5-(1,1-dimethylethyl)-3-isoxazolyl]amino]carbonyl]amino]phenyl]-, highlights the utility of the biphenyl acetamide structure in molecules relevant to the agrochemical sector. echemi.com
In the field of dyes, molecules incorporating biphenyl structures are known. The extended π-conjugated system of the biphenyl core is a chromophore that can be modified to create compounds that absorb light in the visible spectrum. openmedicinalchemistryjournal.com The presence of the bromo- and amino-derived functional groups on the this compound scaffold allows for its incorporation into larger, more complex dye structures through various coupling reactions.
Exploration in Catalysis and Ligand Design
The unique electronic and structural features of this compound make it a compound of interest in the fields of catalysis and ligand design. The molecule possesses multiple sites that can be exploited either for coordination with metal centers or as reactive handles in the development of new catalytic reactions.
As a Ligand Component in Metal-Mediated Transformations
The design of effective ligands is crucial for the advancement of transition metal-catalyzed reactions. Biphenyl-based structures are frequently employed as backbones for chiral ligands in asymmetric catalysis. chemrxiv.org The this compound molecule contains several features that are desirable in a ligand or a ligand precursor. The acetamide group possesses both a nitrogen atom and a carbonyl oxygen atom, which can act as a bidentate chelation site for a metal ion. nih.gov
While direct use of this compound as a ligand is not extensively documented, the synthesis of metal complexes using structurally related components is well-established. For example, ligands derived from 4-bromoaniline (B143363) have been used to create novel oligomeric metal complexes with various transition metals like Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II). nih.gov Similarly, N-(4-hydroxyphenyl) acetamide (paracetamol) has been shown to act as a bidentate ligand, coordinating with an Fe(III)-ion through the oxygen of the hydroxyl group and the nitrogen of the amide group. openaccessjournals.com These examples demonstrate the principle that the functional groups present in this compound are suitable for metal coordination, suggesting its potential as a scaffold for new ligand development in metal-mediated transformations.
As a Substrate for New Catalytic Methodologies
The development of novel catalytic methods often relies on the use of model substrates to demonstrate scope and efficiency. The structure of this compound, featuring an aryl bromide, makes it an excellent candidate substrate for a variety of catalytic cross-coupling reactions. The carbon-bromine bond is a common reactive site for transformations like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings.
The Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds, frequently utilizes aryl halides as substrates. Research has extensively used similar molecules to develop and optimize catalytic systems. For example, 4-bromoacetophenone and 4-bromo-1,1'-biphenyl have served as model substrates in the development of palladium-catalyzed and even organocatalyzed Suzuki-Miyaura reactions. researchgate.netresearchgate.net This indicates that this compound could be readily employed to synthesize more complex tri-aryl or further functionalized biphenyl systems.
A study on the palladium-catalyzed Suzuki coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with various arylboronic acids demonstrates the feasibility of using complex brominated aniline (B41778) derivatives as substrates. nih.gov The reaction conditions for such transformations highlight the utility of the C-Br bond in molecules like this compound for building molecular complexity.
| Substrate | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 4-Bromoacetophenone | Phenylboronic acid | Pd@Bipy-PMO (0.2 mol%) | K₂CO₃ | Water | 80 | >98 | researchgate.net |
| 4-Bromo-1,1'-biphenyl | Phenylboronic acid | AmineCat-30 (5 mol%) | t-BuOK | Toluene | 100 | 93 | researchgate.net |
| (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline | 4-chlorophenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 90 | 51.2 | nih.gov |
The acetamide group can also function as a directing group in C-H bond activation and functionalization reactions, providing a route to modify the aromatic rings of the biphenyl system at positions that might otherwise be difficult to access. nih.gov The development of catalytic methods for the regioselective functionalization of C-H bonds is a major area of modern organic chemistry, and substrates like this compound offer a platform to explore the interplay between different functional groups in directing these transformations. acs.org
Emerging Research Frontiers and Future Directions
Sustainable and Green Chemistry Approaches for Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of biphenyl (B1667301) compounds, including 4'-Bromo[1,1'-biphenyl]-4-acetamide and its derivatives. aip.org The core objective is to develop methods that are more environmentally friendly, reduce waste, and utilize less hazardous substances.
Key strategies in the sustainable synthesis of biphenyls include:
Palladium-Catalyzed Cross-Coupling Reactions in Aqueous Media: The Suzuki-Miyaura coupling is a powerful tool for creating the biphenyl scaffold. ajgreenchem.comacs.org Research is focused on adapting these reactions to aqueous environments, which reduces the need for volatile and often toxic organic solvents. ajgreenchem.comscirp.org The use of phase-transfer catalysts can be crucial for the success of these reactions when dealing with reactants of differing polarities. scirp.org
Heterogeneous Catalysis: To circumvent the issues associated with homogeneous catalysts, such as contamination of the product with residual metals, researchers are exploring the use of heterogeneous catalysts. These catalysts, often based on palladium nanoparticles supported on materials like modified graphene, can be easily recovered and recycled, making the process more sustainable. mdpi.com
One-Pot Syntheses: Combining multiple reaction steps into a single "one-pot" process improves efficiency and reduces waste by eliminating the need for intermediate purification steps. scirp.orgresearchgate.net
Alternative Energy Sources: Microwave-assisted synthesis is being investigated as a way to accelerate reaction times and improve energy efficiency compared to conventional heating methods. acs.org
Development of Novel Reactivity Profiles and Transformations
The bromine atom and the acetamide (B32628) group on the this compound scaffold provide reactive sites for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
Cross-Coupling Reactions: The bromine atom is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions enable the introduction of a wide array of substituents, including alkyl, aryl, and alkynyl groups, at the 4'-position of the biphenyl core. acs.org
Functionalization of the Acetamide Group: The amide functionality can be hydrolyzed to the corresponding amine, which can then be further modified. Alternatively, the N-H bond of the acetamide can participate in reactions such as N-arylation.
C-H Activation: Direct C-H activation is an emerging area that offers a more atom-economical approach to functionalizing the biphenyl core, by avoiding the need for pre-functionalized starting materials. whiterose.ac.uk
Integration into Hybrid Materials and Nanostructures
The unique electronic and structural properties of biphenyl derivatives make them attractive building blocks for advanced materials.
Organic Light-Emitting Diodes (OLEDs): Biphenyl compounds are often used as core components in hole-transporting materials for OLEDs due to their thermal stability and charge-transporting capabilities. aip.org
Liquid Crystals: The rigid, rod-like structure of the biphenyl unit is a key feature in many liquid crystalline materials. mdpi.com
Nanomaterials: Biphenyl derivatives can be incorporated into nanostructures, such as nanoparticles and single-molecule junctions, to tailor their electronic properties. archivog.comresearchgate.net For instance, the conductance of a biphenyl-based molecular wire can be modulated by changing the torsion angle between the two phenyl rings. researchgate.net
Advanced In Silico Screening and Design Methodologies
Computational chemistry plays an increasingly important role in the design and discovery of new molecules with desired properties.
Molecular Docking: This technique is used to predict the binding orientation of a molecule to a target protein, which is crucial in drug discovery. ajgreenchem.comnih.gov For example, molecular docking has been used to study the interaction of biphenyl derivatives with estrogen receptors. ajgreenchem.com
Density Functional Theory (DFT) Calculations: DFT is employed to understand the electronic structure, reactivity, and spectroscopic properties of molecules. nih.gov These calculations can help in predicting the most reactive sites in a molecule and in designing new compounds with specific electronic properties.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.
Exploration of Stereochemical Aspects and Chiral Derivatization
The biphenyl scaffold can exhibit axial chirality if rotation around the central single bond is restricted, a phenomenon known as atropisomerism. libretexts.org This opens up possibilities for the design of chiral ligands and catalysts for asymmetric synthesis.
Synthesis of Chiral Biphenyls: The synthesis of enantiomerically pure biphenyls is a significant area of research. This can be achieved through resolution of racemic mixtures or by asymmetric synthesis methods. nih.gov
Chiral Ligands: Axially chiral biphenyls, such as BINOL and its derivatives, are widely used as ligands in asymmetric catalysis. nih.gov The development of new chiral biphenyl ligands is an active area of research.
Chiral Derivatizing Agents: Chiral derivatizing agents are used to determine the enantiomeric purity of chiral compounds. nih.gov
The exploration of these emerging research frontiers will undoubtedly lead to new applications and a deeper understanding of the chemical and physical properties of this compound and its derivatives.
Q & A
Q. What synthetic methodologies are commonly employed for 4'-Bromo[1,1'-biphenyl]-4-acetamide?
The synthesis typically involves a multi-step approach:
- Bromination : Bromine or N-bromosuccinimide (NBS) introduces the bromine atom to the biphenyl precursor .
- Coupling Reactions : Suzuki-Miyaura cross-coupling with a boronic acid derivative (e.g., naphthalene boronic acid) using palladium catalysts (e.g., Pd(PPh₃)₄) under inert conditions .
- Acetamide Formation : Reaction of the biphenyl intermediate with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) . Key Parameters: Solvent (THF, DMF), temperature (60–100°C), and catalyst loading (1–5 mol%) significantly impact yield.
Q. How is this compound characterized post-synthesis?
- Spectroscopy :
- ¹H/¹³C NMR : Confirm regiochemistry and acetamide integration (e.g., δ ~2.1 ppm for CH₃ in acetamide) .
- IR : Amide C=O stretch at ~1650–1680 cm⁻¹ .
Advanced Research Questions
Q. What strategies address low yields in palladium-catalyzed coupling steps?
- Catalyst Optimization : Use Pd(OAc)₂ with bulky ligands (e.g., SPhos) to suppress side reactions .
- Solvent Screening : Polar aprotic solvents like DMF enhance solubility of aromatic intermediates .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yield by 10–15% . Data Contradiction Note: Some studies report lower yields with NBS bromination compared to Br₂ due to steric hindrance .
Q. How do structural modifications influence biological activity?
- Substituent Effects :
- Bromine Position : Para-bromine enhances lipophilicity, improving membrane permeability in enzyme inhibition assays .
- Acetamide vs. Carboxylic Acid : Acetamide derivatives show higher metabolic stability compared to carboxylate analogs .
Q. How can contradictions in reported bioactivity data be resolved?
- Purity Validation : Use HPLC (e.g., C18 column, acetonitrile/water gradient) to confirm >95% purity, as impurities (e.g., dehalogenated byproducts) may skew results .
- Comparative Assays : Test the compound alongside analogs (e.g., 4'-chloro derivatives) under identical conditions to isolate substituent-specific effects .
Q. What computational methods predict the compound’s reactivity and stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
